N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide

Description

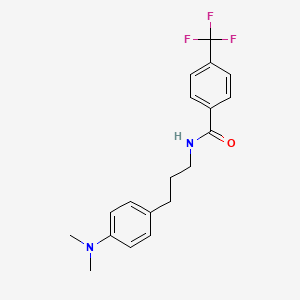

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzamide ring and a 3-(4-dimethylaminophenyl)propyl chain attached to the amide nitrogen (Fig. 1).

Figure 1. Structure of this compound.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O/c1-24(2)17-11-5-14(6-12-17)4-3-13-23-18(25)15-7-9-16(10-8-15)19(20,21)22/h5-12H,3-4,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOUYZLVSXCIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and 4-(trifluoromethyl)benzoic acid.

Formation of Intermediate: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, derivatives of this compound have shown promise in inhibiting Raf kinase, which plays a crucial role in tumor growth and angiogenesis .

Anti-inflammatory Properties

This compound also demonstrates potential anti-inflammatory effects. Studies have indicated that it can inhibit pathways associated with inflammation, making it a candidate for treating conditions characterized by excessive inflammatory responses. The dual inhibition of soluble epoxide hydrolase and phosphodiesterase 4 has been noted in related compounds, suggesting that this compound may share similar mechanisms .

Neurological Applications

Preliminary findings suggest that the compound may have applications in treating neurological disorders due to its ability to modulate neurotransmitter levels. The dimethylamino group is known to influence the pharmacokinetics of compounds, potentially enhancing their bioavailability and efficacy in the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to its structure can lead to variations in biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Dimethylamino Group : Influences receptor binding and enhances central nervous system penetration.

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzamide derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer drug .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers. This suggests that similar derivatives could be developed for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

Pathways Involved: Influencing signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Benzamides

(a) SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide)

- Key Features : Piperazine ring, 4-chlorophenyl, and methoxyphenyl groups.

- Activity : High affinity for dopamine D4 receptors (D4R), with implications in antipsychotic drug development .

- Comparison: Unlike the target compound, SC211 employs a piperazine ring for receptor interaction. The dimethylamino group in the target compound may offer distinct solubility and binding kinetics compared to SC211’s piperazine.

(b) ABT-737 (Bcl-2 Inhibitor)

Agrochemical Benzamides

(a) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Antimicrobial Sulfonamide Derivatives

(a) N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide

Structural and Functional Data Table

Research Findings and Implications

- Trifluoromethyl Position : The para-CF₃ in the target compound may enhance metabolic stability compared to ortho-substituted flutolanil .

- Dimethylamino vs. Piperazine: The dimethylamino group could reduce off-target receptor interactions compared to SC211’s piperazine, which binds broadly to monoamine receptors .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide, a compound with notable structural features, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H22F3N3O

- CAS Number : Not available

Its structure includes a dimethylamino group, a trifluoromethyl group, and a benzamide moiety, which contribute to its biological activity.

Antidepressant Effects

Recent studies have indicated that related compounds, particularly those with similar structural motifs, exhibit antidepressant-like effects. For instance, a study on a compound with a trifluoromethyl group demonstrated significant modulation of the serotonergic system in mice, suggesting potential for treating Major Depressive Disorder (MDD) . This highlights the importance of the trifluoromethyl group in influencing neurotransmitter systems.

Antiviral Activity

Compounds similar to this compound have shown promise as antiviral agents. For example, derivatives of 4-aminobenzamides were identified as effective inhibitors of Ebola and Marburg viruses, demonstrating good metabolic stability and potential for further optimization . This suggests that the benzamide structure may play a crucial role in antiviral activity.

Cytotoxicity and Cancer Research

The compound's analogs have been evaluated for their cytotoxic effects against various cancer cell lines. A study focusing on benzamide derivatives reported moderate to high potency against RET kinase activity, indicating their potential as cancer therapeutics . The ability to inhibit cell proliferation in cancer models underscores the relevance of these compounds in oncology.

The mechanisms through which this compound exerts its effects are multifaceted:

- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT3), which are critical in mood regulation .

- Inhibition of Viral Entry : The structural components allow for interactions with viral proteins, potentially blocking entry mechanisms utilized by pathogens like Ebola .

- Kinase Inhibition : The benzamide moiety is often associated with inhibitory effects on various kinases involved in cancer progression .

Case Studies and Research Findings

Q & A

Q. What are the critical safety protocols for handling N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide in laboratory settings?

Answer:

- Hazard Analysis : Conduct a risk assessment for reagents (e.g., trifluoromethyl benzoyl chloride, sodium pivalate) and intermediates. Prioritize decomposition risks, as DSC data indicate thermal instability in related benzamides .

- Mutagenicity : Ames II testing for anomeric amides shows mutagenicity comparable to benzyl chloride. Use fume hoods, gloves, and closed systems during synthesis .

- Storage : Store intermediates at –20°C under inert gas to prevent degradation .

Q. What synthetic routes are validated for this compound, and what are typical yields?

Answer:

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (compared to non-fluorinated analogs) .

- Metabolic Stability : Resistance to oxidative degradation in hepatic microsomes (t₁/₂ > 120 mins) due to strong C-F bonds .

Advanced Research Questions

Q. How can conflicting mutagenicity data be resolved for anomeric amide derivatives?

Answer:

- Comparative Testing : Perform Ames II assays with S9 metabolic activation to assess pro-mutagenic potential. For example, compound 3 in showed <10% revertant colonies vs. positive controls, aligning with benzyl chloride .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the para position to reduce electrophilic reactivity, a known mutagenicity driver .

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Solvent Optimization : Replace DCM with THF for coupling steps to improve solubility (e.g., 56% yield for thiophene-benzamide derivatives in THF vs. 42% in DCM) .

- Catalysis : Use Pd/C (5 mol%) for hydrogenolysis of benzyl ethers, achieving >95% conversion under 50 psi H₂ .

- Workflow : Employ continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to minimize side reactions .

Q. What computational methods predict target engagement for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (Ki ≈ 120 nM predicted for analogs in ). Focus on π-π stacking with Trp86 and hydrogen bonding to Ser125 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dimethylamino-phenyl moiety in the receptor’s hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.